N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorophenoxy)acetamide
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Overview
Description
“N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorophenoxy)acetamide” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is often used in pharmaceuticals and agrochemicals due to its stability and lipophilicity . The compound also contains a chlorophenoxy group, which is common in herbicides .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acid chloride or anhydride to form the acetamide group . The trifluoromethyl groups could be introduced using a variety of methods, including the use of trifluoromethylating reagents .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the trifluoromethyl groups attached to a phenyl ring, and the chlorophenoxy group attached to the acetamide group .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-withdrawing trifluoromethyl groups, which could activate the phenyl ring towards electrophilic aromatic substitution . The acetamide group could also undergo various reactions, such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl groups would increase its lipophilicity, potentially improving its ability to cross biological membranes .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF6NO2/c17-11-1-3-13(4-2-11)26-8-14(25)24-12-6-9(15(18,19)20)5-10(7-12)16(21,22)23/h1-7H,8H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUAQQBYCDVGBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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